

Comparative Guide: Synthetic Routes for 4-Chloro-3-nitrobenzaldehyde oxime

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Compound of Interest

Compound Name: 4-Chloro-3-nitrobenzaldehyde
oxime
Cat. No.: B8805806

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CAS Number: 66399-01-7 Molecular Formula:

Molecular Weight: 200.58 g/mol [1][2]

Executive Summary

4-Chloro-3-nitrobenzaldehyde oxime is a critical pharmacophore intermediate, primarily serving as a precursor for 4-chloro-3-nitrobenzoxime (via dehydration) and various 4-chloro-3-aminobenzyl derivatives. Its structural dual-functionality—an electron-withdrawing nitro group and a labile chlorine atom—makes it highly valuable for nucleophilic aromatic substitution () in the synthesis of kinase inhibitors and antibacterial agents.

This guide evaluates the two dominant synthetic strategies:

- Route A (Convergent): Direct oximation of 4-chloro-3-nitrobenzaldehyde.[3] This is the standard laboratory and pilot-scale method due to high yields (>95%) and mild conditions.
- Route B (Linear Vertical Integration): Electrophilic nitration of 4-chlorobenzaldehyde followed by oximation. This route is preferred for industrial campaigns where raw material cost (\$/kg)

is the primary driver, despite higher safety risks.

Comparative Assessment of Synthetic Routes

The following table contrasts the performance metrics of the identified routes.

Metric	Route A: Direct Oximation	Route B: Nitration + Oximation	Route C: Toluene Oxidation (Alternative)
Starting Material	4-Chloro-3-nitrobenzaldehyde	4-Chlorobenzaldehyde	4-Chloro-3-nitrotoluene
Step Count	1	2	2
Overall Yield	95 - 99%	85 - 92% (Cumulative)	60 - 75%
Atom Economy	High	Medium (Acid waste generated)	Low (Chromium/Oxidant waste)
Safety Profile	High (Mild aqueous conditions)	Low (Exothermic nitration, strong acids)	Medium (Heavy metal oxidants)
Scalability	Excellent (kilo-lab to ton)	Good (Requires specialized cooling)	Poor (Waste disposal issues)
Cost Efficiency	Moderate (Aldehyde is priced higher)	High (Cheaper bulk commodity start)	Moderate

Detailed Experimental Protocols

Route A: Direct Oximation (The "Gold Standard")

Recommended for: Medicinal Chemistry, Process Development, and Pilot Scale.

This reaction relies on the nucleophilic attack of hydroxylamine on the aldehyde carbonyl. The presence of the electron-withdrawing nitro group at the meta position activates the carbonyl, facilitating rapid conversion.

Reagents:

- 4-Chloro-3-nitrobenzaldehyde (1.0 eq)^[4]
- Hydroxylamine hydrochloride () (1.1 - 1.2 eq)
- Sodium Acetate () or Sodium Carbonate () (1.5 eq)
- Solvent: Ethanol/Water (1:1 v/v) or Methanol/Water.

Protocol:

- Dissolution: Charge a round-bottom flask with 4-Chloro-3-nitrobenzaldehyde and Ethanol (5 mL/g). Stir until dissolved.
- Reagent Prep: In a separate beaker, dissolve Hydroxylamine hydrochloride and Sodium Acetate in Water (5 mL/g).
 - Note: Sodium acetate acts as a buffer to neutralize the HCl released, preventing acid-catalyzed side reactions while maintaining the pH required for the nucleophilic attack.
- Addition: Add the aqueous hydroxylamine solution dropwise to the aldehyde solution at Room Temperature (20–25°C).
- Reaction: Stir the mixture. A heavy precipitate (the oxime) typically forms within 15–30 minutes.
 - Optimization: If precipitation is slow, heat mildly to 50°C for 30 minutes, then cool.
- Workup: Pour the reaction mixture into ice-cold water (10 volumes). Stir for 30 minutes to ensure complete precipitation.
- Isolation: Filter the solid under vacuum. Wash the cake with cold water () to remove residual salts.

- Purification: Recrystallize from Ethanol/Water (80:20) if purity is <98%.
- Drying: Dry in a vacuum oven at 45°C for 6 hours.

Expected Yield: 95–98% Appearance: Off-white to pale yellow crystalline solid.

Route B: Industrial Upstream Synthesis (Nitration)

Recommended for: Bulk Manufacturing and Cost Reduction.

This route integrates the synthesis of the aldehyde precursor. The nitration is highly regioselective due to the directing effects: the aldehyde (-CHO) is meta-directing, and the chlorine (-Cl) is ortho/para-directing. Both groups direct the incoming nitro group to the 3-position.

Step 1: Nitration of 4-Chlorobenzaldehyde

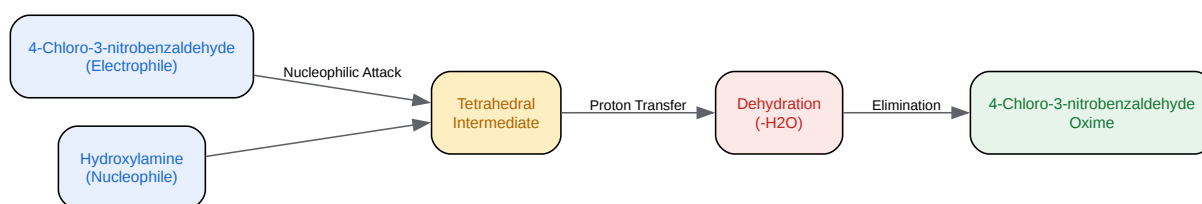
- Setup: Use a jacketed reactor with efficient mechanical stirring and temperature monitoring.
- Acid Charge: Charge Concentrated Sulfuric Acid (, 98%) and cool to 0°C.
- Substrate Addition: Slowly add 4-Chlorobenzaldehyde. Maintain temperature <10°C.
- Nitration: Add Fuming Nitric Acid () or a Nitric/Sulfuric acid mix dropwise over 1–2 hours.
 - Critical Safety Control: The reaction is exothermic. Do not allow temperature to exceed 15°C to prevent dinitration or thermal runaway.
- Quench: Pour the reaction mixture onto crushed ice with vigorous stirring.
- Filtration: Collect the pale yellow precipitate (4-Chloro-3-nitrobenzaldehyde). Wash with water until pH is neutral.[5]
- Yield: ~90–95%.

Step 2: Proceed with Route A (Oximation) using the wet cake from Step 1 (adjusting for moisture content).

Mechanistic & Workflow Visualization

Reaction Mechanism (Oximation)

The formation of the oxime proceeds via a nucleophilic addition of the hydroxylamine nitrogen to the carbonyl carbon, followed by a proton transfer and dehydration (elimination of water).

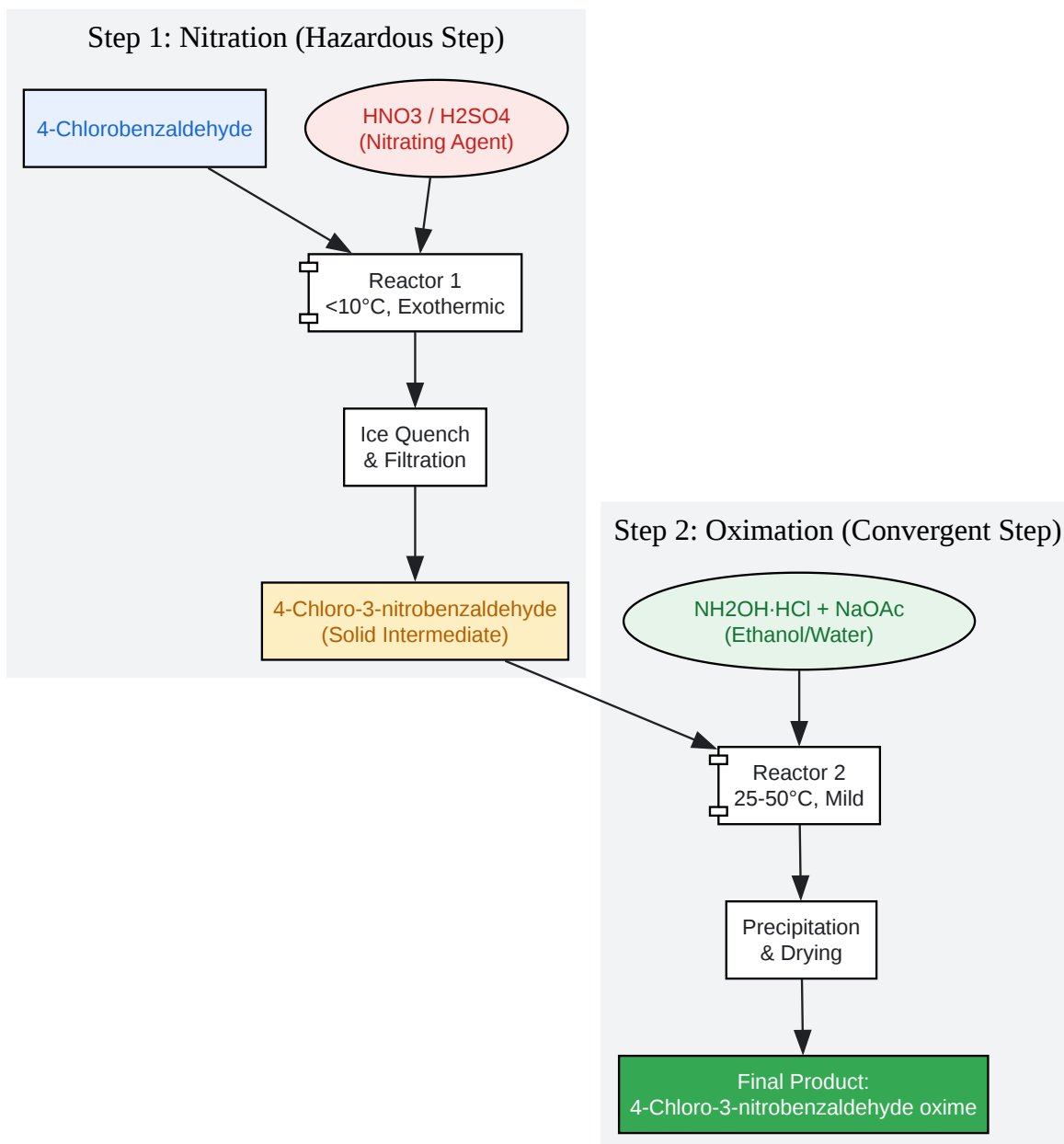


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Figure 1: Mechanistic pathway for the conversion of aldehyde to oxime.

Industrial Process Flow (Route B)

This diagram illustrates the full vertical integration from commodity chemicals to the final oxime.



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Figure 2: Industrial workflow for the two-step synthesis starting from 4-chlorobenzaldehyde.

Critical Safety & Stability Notes

- **Thermal Stability:** Nitro-aromatic oximes possess high energy potential. While **4-chloro-3-nitrobenzaldehyde oxime** is generally stable at room temperature, Differential Scanning Calorimetry (DSC) of similar nitro-oximes often shows exothermic decomposition above 160°C. Do not distill.
- **Nitration Risks (Route B):** The nitration step involves mixed acids.[6] The accumulation of unreacted nitric acid due to inadequate cooling can lead to a runaway reaction. Always maintain the "feed-on-demand" protocol based on temperature response.
- **Skin Sensitization:** The product is a potent skin irritant and potential sensitizer. Full PPE (gloves, respirator) is mandatory during solid handling.

References

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